(R)-Oxiraneacetic Acid Phenylmethyl Ester
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Overview
Description
®-Oxiraneacetic Acid Phenylmethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is notable for its unique structure, which includes an oxirane (epoxide) ring, an acetic acid moiety, and a phenylmethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-Oxiraneacetic Acid Phenylmethyl Ester can be synthesized through several methods:
Fischer Esterification: This involves the reaction of oxiraneacetic acid with phenylmethanol in the presence of a strong acid catalyst like sulfuric acid.
Acyl Chloride Method: Oxiraneacetic acid can be converted to its acyl chloride derivative using thionyl chloride.
Industrial Production Methods
Industrial production of ®-Oxiraneacetic Acid Phenylmethyl Ester often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Oxiraneacetic acid and phenylmethanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
®-Oxiraneacetic Acid Phenylmethyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ®-Oxiraneacetic Acid Phenylmethyl Ester involves its interaction with various molecular targets:
Epoxide Ring Opening: The oxirane ring is highly reactive and can be opened by nucleophiles, leading to the formation of new bonds and functional groups.
Ester Hydrolysis: The ester bond can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl Butyrate: Another ester known for its fruity smell, used in flavorings.
Benzyl Acetate: Similar to ®-Oxiraneacetic Acid Phenylmethyl Ester but lacks the oxirane ring.
Uniqueness
®-Oxiraneacetic Acid Phenylmethyl Ester is unique due to the presence of the oxirane ring, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
benzyl 2-[(2R)-oxiran-2-yl]acetate |
InChI |
InChI=1S/C11H12O3/c12-11(6-10-8-13-10)14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1 |
InChI Key |
WHGRMPDLBKOMMA-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@H](O1)CC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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